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Compound of Interest

Compound Name:
N-dodecyl-1,3-benzothiazol-2-

amine

Cat. No.: B303477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of N-dodecyl-
1,3-benzothiazol-2-amine, a compound of interest in various research and development fields.

The guide covers nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) techniques, offering predicted data, experimental protocols, and workflow visualizations to

aid in the characterization of this molecule.

Chemical Structure
N-dodecyl-1,3-benzothiazol-2-amine consists of a benzothiazole core substituted with a

dodecyl alkyl chain at the amino group.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for N-dodecyl-1,3-
benzothiazol-2-amine.

Predicted ¹H NMR Data
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The ¹H NMR spectrum will show signals corresponding to the aromatic protons of the

benzothiazole ring, the protons of the dodecyl chain, and the amine proton.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.60 d 1H Aromatic H

~ 7.52 d 1H Aromatic H

~ 7.29 t 1H Aromatic H

~ 7.12 t 1H Aromatic H

~ 5.85 t (broad) 1H N-H

~ 3.40 t 2H N-CH₂-

~ 1.65 quint 2H N-CH₂-CH₂-

~ 1.26 m 18H -(CH₂)₉-

~ 0.88 t 3H -CH₃

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual

values may vary depending on the solvent and experimental conditions.[1][2]

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.
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Chemical Shift (δ, ppm) Assignment

~ 165.0 C=N (benzothiazole)

~ 152.0 Aromatic C-S

~ 130.0 Aromatic C-N

~ 126.0 Aromatic CH

~ 122.0 Aromatic CH

~ 121.0 Aromatic CH

~ 120.0 Aromatic CH

~ 45.0 N-CH₂

~ 31.9 -CH₂-

~ 29.6 -CH₂- (multiple)

~ 29.3 -CH₂-

~ 26.9 -CH₂-

~ 22.7 -CH₂-

~ 14.1 -CH₃

Note: Predicted chemical shifts are based on known data for benzothiazole derivatives and

long-chain alkanes.[3][4][5][6]

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of N-dodecyl-1,3-benzothiazol-2-amine for ¹H NMR (20-50

mg for ¹³C NMR) and place it in a clean, dry vial.[7]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
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Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

If an internal standard is required for precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added.[7]

Instrument Parameters (General):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Nucleus: ¹H or ¹³C.

Temperature: Ambient probe temperature (e.g., 298 K).

¹H NMR:

Pulse sequence: Standard single pulse.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3350-3310 Medium
N-H stretch (secondary amine)

[8]

~ 3100-3000 Medium Aromatic C-H stretch

~ 2955-2845 Strong
Aliphatic C-H stretch

(asymmetric and symmetric)

~ 1610 Medium
C=N stretch (benzothiazole

ring)

~ 1580 Medium Aromatic C=C stretch

~ 1465 Medium CH₂ bend (scissoring)

~ 1335-1250 Strong Aromatic C-N stretch[8]

~ 1250-1020 Medium Aliphatic C-N stretch[8]

~ 750 Strong
Aromatic C-H out-of-plane

bend

Note: Predicted frequencies are based on typical values for secondary amines, aromatic

systems, and alkyl chains.[8][9][10]

Experimental Protocol for FT-IR Spectroscopy (Thin
Solid Film Method)

Dissolve a small amount (a few milligrams) of N-dodecyl-1,3-benzothiazol-2-amine in a

volatile organic solvent (e.g., dichloromethane or acetone).[11]

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, apply a drop of the sample solution to the center of the salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[11]

Place the salt plate in the sample holder of the FT-IR spectrometer.
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Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[12]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Spray
Ionization - ESI)

Molecular Formula: C₁₉H₃₀N₂S

Molecular Weight: 318.52 g/mol

Predicted [M+H]⁺: m/z 319.2151

Predicted Fragmentation Pattern: The fragmentation of N-dodecyl-1,3-benzothiazol-2-amine
is expected to involve cleavage of the dodecyl chain and fragmentation of the benzothiazole

ring. Alpha-cleavage next to the amine nitrogen is a common fragmentation pathway for

amines.[13][14]

m/z (Predicted) Possible Fragment

319.2 [M+H]⁺

177.1 [M - C₁₀H₂₁]⁺ (Loss of decyl radical)

151.1 [Benzothiazole-NH₂]⁺

Experimental Protocol for ESI-MS
Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable organic solvent (e.g., methanol or acetonitrile).[15]

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[15]

To enhance ionization, 0.1% formic acid can be added to the final solution.[16]
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Transfer the final solution to a clean mass spectrometry vial.

Instrument Parameters (General):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass

data.

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Scan Range: m/z 50-500.

Visualized Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-
dodecyl-1,3-benzothiazol-2-amine.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Complementary Spectroscopic Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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